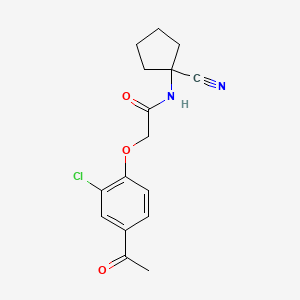
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide is a synthetic organic compound Its structure includes an acetyl group, a chlorophenoxy group, a cyanocyclopentyl group, and an acetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide typically involves multiple steps:
Formation of 4-acetyl-2-chlorophenol: This can be achieved by acetylation of 2-chlorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Synthesis of 4-acetyl-2-chlorophenoxyacetic acid: This involves the reaction of 4-acetyl-2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(4-acetyl-2-chlorophenoxy)acetamide: This step involves the reaction of 4-acetyl-2-chlorophenoxyacetic acid with ammonia or an amine.
Introduction of the cyanocyclopentyl group: This can be achieved by reacting 2-(4-acetyl-2-chlorophenoxy)acetamide with a cyanocyclopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: 2-(4-carboxy-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide.
Reduction: 2-(4-acetyl-2-chlorophenoxy)-N-(1-aminocyclopentyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide might include:
2-(4-acetyl-2-chlorophenoxy)acetamide: Lacks the cyanocyclopentyl group.
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclohexyl)acetamide: Contains a cyclohexyl group instead of a cyclopentyl group.
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopropyl)acetamide: Contains a cyclopropyl group instead of a cyclopentyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Propriétés
IUPAC Name |
2-(4-acetyl-2-chlorophenoxy)-N-(1-cyanocyclopentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(20)12-4-5-14(13(17)8-12)22-9-15(21)19-16(10-18)6-2-3-7-16/h4-5,8H,2-3,6-7,9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUANHRGYDLTGHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC(=O)NC2(CCCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













